molecular formula C12H17NO2S B261660 4-Methyl-1-(phenylsulfonyl)piperidine

4-Methyl-1-(phenylsulfonyl)piperidine

Cat. No.: B261660
M. Wt: 239.34 g/mol
InChI Key: BKTIHUUUEHVIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-1-(phenylsulfonyl)piperidine is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the 4-position and a phenylsulfonyl moiety at the 1-position. The phenylsulfonyl group imparts electron-withdrawing properties, while the methyl substituent enhances lipophilicity. This structural framework is common in medicinal chemistry, particularly in the design of enzyme inhibitors and bioactive molecules targeting metabolic disorders .

Properties

Molecular Formula

C12H17NO2S

Molecular Weight

239.34 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-methylpiperidine

InChI

InChI=1S/C12H17NO2S/c1-11-7-9-13(10-8-11)16(14,15)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3

InChI Key

BKTIHUUUEHVIEQ-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2

solubility

25.8 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Properties
Compound Name Substituents on Piperidine/Phenyl Group Molecular Weight Biological Activity Code (CBCC Report) Key Functional Attributes
4-Methyl-1-(phenylsulfonyl)piperidine 4-CH₃ (piperidine), C₆H₅-SO₂ (phenyl) 239.33* Not reported Moderate lipophilicity, electron-withdrawing sulfonyl group
1-(p-Tolylsulfonyl)piperidine C₆H₄(CH₃)-SO₂ (phenyl) 239.33* 1017 Increased lipophilicity, enhanced bioactivity vs. phenylsulfonyl analogs
1-(p-Bromophenylsulfonyl)piperidine C₆H₄(Br)-SO₂ (phenyl) 304.19* 213 Steric hindrance, reduced bioactivity
4-Methyl-1-(2-naphthylsulfonyl)piperidine 2-Naphthyl-SO₂ (bulky aryl) 289.39 Not reported High molar mass, potential solubility challenges
4-METHYL-1-(2-NITROPHENYL)PIPERIDINE 2-NO₂ (phenyl) 220.27 Not reported Electron-deficient nitro group, potential reactivity

*Calculated based on molecular formulas.

Key Observations:
  • Electronic Effects: The phenylsulfonyl group in the target compound is electron-withdrawing, which may enhance binding to enzymes like α-amylase.
  • Lipophilicity : The p-tolylsulfonyl analog (1-(p-tolylsulfonyl)piperidine) exhibits higher biological activity (code 1017 vs. 1012 for phenylsulfonyl) due to the methyl group on the phenyl ring, which enhances lipophilicity and possibly membrane permeability .
  • Steric Effects : Bulky substituents, such as naphthylsulfonyl (), increase molar mass and may reduce solubility or hinder target binding .

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